7-methyl-1H-benzo[d]imidazole
Overview
Description
7-methyl-1H-benzo[d]imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
A series of mono-substituted benzimidazoles were synthesized by ZnO-NPs via cyclocondensation between substituted aromatic aldehydes and o-phenylene diamine . The nano-catalyzed method displayed a higher yield, shorter time, and recyclable catalyst .Molecular Structure Analysis
Three new crystal structures of 1H-benzo[d]imidazole derivatives were determined . In the structures of these compounds, an identical system of hydrogen bonds, C (4), was observed .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane .Scientific Research Applications
For example, 5-substituted benzimidazoles, which are similar to 7-methyl-1H-benzo[d]imidazole, have been found to have a broad range of biological activities such as anti-inflammatory, anticancer, and antiviral activities . These compounds have been synthesized and evaluated for their potential against different cell lines .
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Antimicrobial Activity : Benzimidazole and its derivatives have shown significant antimicrobial activity. They are considered as potential bioactive heterocyclic aromatic compounds with a variety of biological activities like anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities .
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Anticancer Activity : Benzimidazole derivatives exhibit numerous significant medical and biological activities such as anticancer . 5-Substituted benzimidazoles, similar to 7-methyl-1H-benzo[d]imidazole, have shown promising results against different types of cancer .
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Anti-Inflammatory Activity : Benzimidazole derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
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Antiviral Activity : Benzimidazole derivatives have shown antiviral activities . This suggests that they could be used in the development of new antiviral drugs.
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Antidiabetic Activity : Benzimidazole derivatives have shown potential in the treatment of diabetes . This suggests that they could be used in the development of new antidiabetic drugs.
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Antidepressant Activity : Benzimidazole derivatives have shown potential as antidepressants . This suggests that they could be used in the development of new antidepressant drugs.
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Antiallergic Activity : Benzimidazole derivatives have shown potential as antiallergic agents . This suggests that they could be used in the development of new antiallergic drugs.
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Antiulcer Activity : Benzimidazole derivatives have shown potential in the treatment of ulcers . This suggests that they could be used in the development of new antiulcer drugs.
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Antihistaminic Activity : Benzimidazole derivatives have shown potential as antihistaminic agents . This suggests that they could be used in the development of new antihistaminic drugs.
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Antitubercular Activity : The imidazole derivatives possess extensive spectrum of biological activities such as antitubercular activities .
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Analgesic Activity : The imidazole derivatives possess extensive spectrum of biological activities such as analgesic activities .
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Anti-HIV Activity : The imidazole derivatives possess extensive spectrum of biological activities such as anti-HIV activities .
Safety And Hazards
While specific safety and hazards information for 7-methyl-1H-benzo[d]imidazole was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
properties
IUPAC Name |
4-methyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-2-4-7-8(6)10-5-9-7/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXGJTGMGJOYDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364006 | |
Record name | 7-methyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-1H-benzo[d]imidazole | |
CAS RN |
4887-83-6 | |
Record name | 7-methyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylbenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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